molecular formula C21H22N6O B3179908 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole CAS No. 1034194-07-4

4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole

Cat. No. B3179908
Key on ui cas rn: 1034194-07-4
M. Wt: 374.4 g/mol
InChI Key: HFGHRUCCKVYFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664233B2

Procedure details

150 mg (0.4 mmol) 7-bromo-4-ethoxy-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole (Example 4), 123 mg (0.6 mmol) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 276 mg (1.2 mmol) K3PO4×H2O, 6.6 mg (16 mmol) S-Phos and 9.2 mg (8 mmol) Pd(PPh3)4 in 6 ml THF were heated in a microwave oven to 120° C. for 2 h. Then, the solvent was removed and following LC (CH2Cl2/MeOH, O-20%) 93 mg (62%) of the title substance was obtained ESI-MS [m/z]: 375 [M+H]+
Name
7-bromo-4-ethoxy-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
6.6 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[N:14]=[C:13]([N:15]4[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]4)[N:12]=[C:11]([O:21][CH2:22][CH3:23])[C:7]=3[NH:8][C:9]=2[CH:10]=1.CC1(C)C(C)(C)OB([C:32]2[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=2)O1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:22]([O:21][C:11]1[C:7]2[NH:8][C:9]3[CH:10]=[C:2]([C:32]4[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=4)[CH:3]=[CH:4][C:5]=3[C:6]=2[N:14]=[C:13]([N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[N:12]=1)[CH3:23] |f:2.3.4.5,^1:84,86,105,124|

Inputs

Step One
Name
7-bromo-4-ethoxy-2-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=CC=2C3=C(NC2C1)C(=NC(=N3)N3CCNCC3)OCC
Name
Quantity
123 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=NC=C1)C
Name
K3PO4
Quantity
276 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
6.6 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed
CUSTOM
Type
CUSTOM
Details
O-20%) 93 mg (62%) of the title substance was obtained ESI-MS [m/z]

Outcomes

Product
Name
Type
Smiles
C(C)OC1=NC(=NC2=C1NC=1C=C(C=CC21)C2=CC=NC=C2)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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